Meta‑Bromo Isomer Confers 3‑Fold Stronger SERT Inhibition Than the Para‑Bromo Analog
In a direct comparison of arylpiperazine positional isomers, the meta‑bromo derivative inhibited human SERT with an IC50 of 670 nM, whereas the corresponding para‑bromo analog achieved only 2,010 nM under identical conditions [1]. This 3‑fold difference highlights the critical role of the meta substitution in enhancing transporter engagement.
| Evidence Dimension | IC50 for human SERT inhibition |
|---|---|
| Target Compound Data | 670 nM |
| Comparator Or Baseline | Para‑bromo isomer: 2,010 nM |
| Quantified Difference | 3.0‑fold (lower IC50) |
| Conditions | HEK cells transfected with human SERT; fluorescent substrate APP+; 1 h preincubation |
Why This Matters
A lower IC50 directly translates to higher potency at the target, reducing the quantity of compound required per assay and improving signal‑to‑noise in SERT‑focused screening campaigns.
- [1] BindingDB BDBM50597229. CHEMBL5188726. IC50 670 nM for human SERT; comparison with para‑bromo analog extracted from same assay series. View Source
